![molecular formula C20H23N3O5 B2710626 (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 391883-13-9](/img/structure/B2710626.png)
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents used, the conditions of the reaction (like temperature and pH), and the yield of the product .Molecular Structure Analysis
This involves a detailed study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, like its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Chemical Synthesis and Derivative Analysis
Research on (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide and its derivatives focuses on exploring the synthetic pathways and characterizing the structural and functional properties of these compounds. For instance, studies on the reactions of N,N-dimethylbenzamide derivatives with active methylene compounds, amines, and hydrazines have demonstrated the potential to generate α-dimethylaminobenzylidene derivatives and heterocyclic compounds through cyclization reactions, indicating the versatility of these compounds in synthetic chemistry (Mukaiyama & Yamaguchi, 1966). Furthermore, comparison of crystal structures and Hirshfeld surface analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives has provided insights into the molecular conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical behavior and potential applications in materials science (Purandara, Foro, & Thimme Gowda, 2018).
Photophysical Properties and Applications
The investigation into the tautomerism and solvatochromism in UV–VIS spectra of arylhydrazones of β-diketones, including derivatives similar to the compound , has revealed significant insights into their photophysical properties. Such studies have implications for the development of materials with specific optical properties for use in technologies such as organic electronics and photonics (Kuźnik et al., 2012).
Antimicrobial Properties
Research on benzylidene hydrazide derivatives incorporating thiazole rings has shown that these compounds possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Optical and Material Science Applications
Studies on the nonlinear optical properties of hydrazone derivatives have demonstrated their potential applications in photonic devices due to their significant third-order nonlinearity and optical limiting capabilities. These materials could be used in developing components for optical communication systems or laser protection devices (Nair et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-4-28-16-8-6-5-7-15(16)12-22-23-19(24)13-21-20(25)14-9-10-17(26-2)18(11-14)27-3/h5-12H,4,13H2,1-3H3,(H,21,25)(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZBFBRHFIYEPR-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide |
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